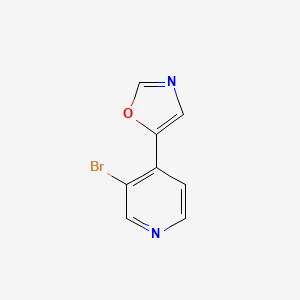

5-(3-Bromopyridin-4-yl)-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the compound , can be achieved through various methods. One approach involves halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of a similar compound, “3-Bromopyridin-4-ylboronic acid”, has been reported. It has a molecular formula of CHBBrNO and an average mass of 201.814 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Bromopyridin-4-ylboronic acid”, have been reported. It is a powder with a melting point of 260°C (dec.) and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

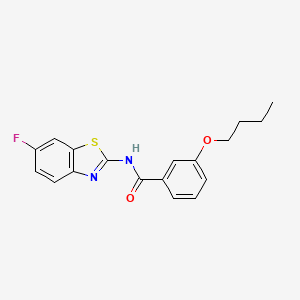

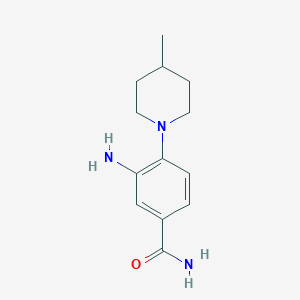

The search for novel antibacterial agents has led to the exploration of oxazolidinones, a promising class of compounds. Research focusing on improving the safety profile and antibacterial spectrum of oxazolidinones has identified 1,2,3-triazoles as a viable alternative to the conventional acetamide functionality. This substitution has resulted in compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones, such as linezolid. The development of these compounds, particularly those with a bromo substituent, highlights the potential of oxazolidinone derivatives in creating safer antibacterial treatments (Reck et al., 2005).

Antimicrobial Activity

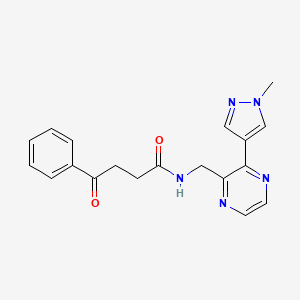

Chemical modeling of 1,2,4-triazole derivatives, including those with bromo substituents, has been widely pursued for their antimicrobial properties. Research analyzing the relationship between the chemical structure and predicted biological activity of S-derivatives of triazoles has shown these compounds to be promising in demonstrating antimicrobial activity. The presence of a bromo group, similar to that in 5-(3-Bromopyridin-4-yl)-1,3-oxazole, indicates a potential for these derivatives to show antitumor, antiviral, antibacterial, and antioxidant activities, among others (Bigdan, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3-bromopyridin-4-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNZYFXPKUMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)